N-[1-(4-cyanopyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide
CAS No.: 2549001-43-4
Cat. No.: VC11817711
Molecular Formula: C12H17N5O2S
Molecular Weight: 295.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549001-43-4 |
|---|---|
| Molecular Formula | C12H17N5O2S |
| Molecular Weight | 295.36 g/mol |
| IUPAC Name | N-[1-(4-cyanopyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide |
| Standard InChI | InChI=1S/C12H17N5O2S/c1-16(20(2,18)19)11-4-7-17(8-5-11)12-14-6-3-10(9-13)15-12/h3,6,11H,4-5,7-8H2,1-2H3 |
| Standard InChI Key | NYGWTLQDKOKPNW-UHFFFAOYSA-N |
| SMILES | CN(C1CCN(CC1)C2=NC=CC(=N2)C#N)S(=O)(=O)C |
| Canonical SMILES | CN(C1CCN(CC1)C2=NC=CC(=N2)C#N)S(=O)(=O)C |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, N-[1-(4-cyanopyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide, reflects its three key components:
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Pyrimidine backbone: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3. The 4-position is substituted with a cyano group (–C≡N), while the 2-position is linked to a piperidine ring .
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Piperidine scaffold: A six-membered saturated heterocycle with a nitrogen atom at position 1. The 4-position of this ring is bonded to the sulfonamide group.
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Methylmethanesulfonamide group: A sulfonamide (–SO₂NH–) where one nitrogen is methylated (–N–CH₃).
The molecular formula is C₁₃H₁₈N₆O₂S, yielding a molecular weight of 346.4 g/mol (calculated using PubChem’s atomic mass data ).
Stereochemical Considerations
Piperidine’s chair conformation introduces stereochemical complexity. The sulfonamide group at position 4 may adopt axial or equatorial orientations, influencing molecular interactions. Computational models suggest the equatorial position minimizes steric hindrance with the pyrimidine ring .
Synthetic Routes and Reaction Optimization
While no direct synthesis of this compound is documented, analogous pyrimidine-piperidine derivatives are typically constructed via:
Nucleophilic Aromatic Substitution
Pyrimidine rings are often functionalized through substitutions. For example, 2-chloro-4-cyanopyrimidine could react with piperidin-4-amine under basic conditions (e.g., K₂CO₃ in DMF) to form the piperidine-pyrimidine linkage .
Suzuki-Miyaura Coupling
Boronate esters, such as those in , enable cross-coupling reactions. A hypothetical route might involve:
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Introducing a boronate group to the pyrimidine core.
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Coupling with a brominated piperidine-sulfonamide precursor using Pd(PPh₃)₄ as a catalyst .
Table 1: Representative Reaction Conditions for Analogous Compounds
*Theoretical yield based on similar sulfonamidations .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s log P (octanol-water partition coefficient) is estimated at 1.2–1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Aqueous solubility is projected to be <1 mg/mL due to the aromatic pyrimidine and sulfonamide groups .
Metabolic Stability
The cyano group may undergo reduction to an amine via cytochrome P450 enzymes, while the sulfonamide is resistant to hydrolysis. Piperidine N-methylation likely reduces first-pass metabolism compared to secondary amines .
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